molecular formula C17H16FN5O B2505419 5-amino-N-(3-fluorophenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-92-1

5-amino-N-(3-fluorophenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2505419
M. Wt: 325.347
InChI Key: JYJFVRBJEXQYBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazole compounds involves the condensation of isocyanates with amines, followed by cyclization with hydrazine hydrate. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine . Similar synthetic strategies were employed for the compounds discussed in the other papers .

Molecular Structure Analysis

The crystal structures of the compounds in the papers belong to the monoclinic system, with space groups and cell dimensions provided for each compound. For instance, the crystal of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide belongs to space group P21/n . These details are crucial for understanding the molecular geometry and potential interactions of the compounds.

Chemical Reactions Analysis

The papers do not provide extensive details on the chemical reactions of the synthesized compounds beyond their synthesis. However, the compounds' ability to inhibit cancer cell proliferation suggests that they may interact with specific cellular targets or pathways, leading to antitumor activity .

Physical and Chemical Properties Analysis

While the papers do not explicitly discuss the physical and chemical properties of the compounds, the crystal structure determination implies that these compounds have defined melting points, solubility, and stability characteristics that can be inferred from their crystalline nature. The biological activity data suggest that these compounds have specific affinities for biological targets, which is a critical aspect of their chemical properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized and its structure analyzed for potential applications in cancer treatment. One study involved the synthesis of a similar compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which showed inhibition of cancer cell proliferation (Hao et al., 2017).
  • Another related research focused on a catalyst- and solvent-free synthesis method for similar compounds, highlighting the importance of efficient synthesis in drug development (Moreno-Fuquen et al., 2019).

Interaction Analysis and Molecular Dynamics

  • A study on ethyl 2-triazolyl-2-oxoacetate derivatives, which are structurally similar, reveals insights into π-hole tetrel bonding interactions. These findings are crucial for understanding how such compounds interact at the molecular level (Ahmed et al., 2020).

Biological Activities and Potential Applications

  • Research into similar triazole derivatives has explored their potential biological activities. For instance, a study on 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one provided insights into its biological profile, with potential applications in treating diseases like Alzheimer's and diabetes (Saleem et al., 2018).
  • Another investigation focused on 1,2,4-triazole derivatives' antimicrobial properties, indicating the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

properties

IUPAC Name

5-amino-N-(3-fluorophenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c1-11-5-2-3-6-12(11)10-23-16(19)15(21-22-23)17(24)20-14-8-4-7-13(18)9-14/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJFVRBJEXQYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(3-fluorophenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

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